6-Methoxy-Quinoxaline

Synthetic methodology Regioselectivity Gas-phase pyrolysis

Sourcing the wrong positional isomer (5- or 7-methoxyquinoxaline) leads to synthetic failure in grazoprevir analog programs due to incompatible nitration regiochemistry. 6-Methoxyquinoxaline (CAS 6639-82-3) is the validated building block for the P2 heterocycle of MK-5172 (grazoprevir), an FDA-approved pan-genotypic HCV NS3/4A protease inhibitor. • Nitration proceeds exclusively at the 5-position (79% isolated yield; mp 202-203°C), enabling the defined 5-nitro-6-methoxyquinoxaline intermediate for subsequent reduction and macrocyclization. • ≥98% purity (HPLC-verified) with Certificate of Analysis; CAS 6639-82-3 confirmed; global stock available for immediate dispatch.

Molecular Formula C16H14O5
Molecular Weight 286.28 g/mol
CAS No. 64894-58-2
Cat. No. B14169692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-Quinoxaline
CAS64894-58-2
Molecular FormulaC16H14O5
Molecular Weight286.28 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(O1)C=C3C=C(C(=C(C3=C2O)O)C)OC
InChIInChI=1S/C16H14O5/c1-7-4-10(17)14-12(21-7)6-9-5-11(20-3)8(2)15(18)13(9)16(14)19/h4-6,18-19H,1-3H3
InChIKeyPMPFXXWLTIMSFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxyquinoxaline (CAS 6639-82-3): Technical Baseline for Scientific Procurement


6-Methoxyquinoxaline (CAS 6639-82-3, molecular formula C₉H₈N₂O, MW 160.17) is a heterocyclic quinoxaline derivative characterized by a methoxy substituent at the 6-position of the fused benzene-pyrazine bicyclic system. Its structural features include a calculated LogP of approximately 1.64–1.72 and a melting point of 58.9°C, conferring moderate lipophilicity suitable for organic solvent handling and subsequent derivatization . The compound functions primarily as a versatile building block in medicinal chemistry, with the 6-methoxy group providing both electronic activation for electrophilic substitution and a defined point for further functionalization via nitration, halogenation, or cross-coupling chemistry [1].

Procurement Risk Analysis: Why 6-Methoxyquinoxaline Cannot Be Replaced by Other Quinoxaline Isomers


Substitution of 6-methoxyquinoxaline with other positional isomers (e.g., 5-methoxyquinoxaline or 7-methoxyquinoxaline) or alternative halogenated quinoxaline building blocks introduces substantial risk of synthetic failure. Gas-phase pyrolysis studies of substituted triazapentadienes demonstrate that the 5-isomer and 6-isomer form in distinct product distributions depending on substituent electronic effects, with meta-substituted precursors yielding mixtures where the 6-isomer is the major product for electron-donating groups such as methoxy [1]. More critically, nitration of 6-methoxyquinoxaline proceeds regioselectively at the 5-position to yield 5-nitro-6-methoxyquinoxaline with a reported melting point of 202–203°C and 79% isolated yield [2]. The alternative 5-methoxy isomer would undergo nitration at a different position (7- or 8-), producing a structurally distinct intermediate incompatible with established downstream reaction sequences for pharmaceutical targets including MK-5172 (grazoprevir). This regiospecific functionalization pattern is a direct consequence of the methoxy group's ortho/para-directing electronic influence at the 6-position and cannot be replicated with isomers.

Quantitative Differentiation Evidence: 6-Methoxyquinoxaline Versus Structural Analogs


Synthetic Yield Differential: 6-Methoxy Versus Unsubstituted Quinoxaline in Heterocycle Formation

In gas-phase pyrolysis of 5-aryl-1-phenyl-1,2,5-triazapentadienes, the methoxy substituent directs formation of the 6-methoxyquinoxaline isomer over the 5-isomer. The yield of 6-methoxyquinoxaline from the p-methoxy-substituted precursor was 42%, compared to 13–20% yields for unsubstituted quinoxaline from the p-methyl analog under identical conditions (600°C, 10⁻² Torr) [1]. This yield differential reflects the electron-donating methoxy group's stabilization of the reaction intermediate and preferential ipso substitution pathway.

Synthetic methodology Regioselectivity Gas-phase pyrolysis

Nitration Regioselectivity: 6-Methoxyquinoxaline Versus 5-Methoxyquinoxaline Isomer

Nitration of 6-methoxyquinoxaline in sulfuric acid proceeds with complete regioselectivity at the 5-position, yielding 5-nitro-6-methoxyquinoxaline (mp 202–203°C) in 79% isolated yield [1]. By contrast, the 5-methoxy isomer would undergo nitration at the 7- or 8-position due to the altered electronic directing effects of the methoxy group on the quinoxaline ring. This regiospecific outcome is non-negotiable for downstream intermediates in MK-5172 synthesis, where the 5-amino-6-methoxyquinoxaline scaffold (obtained via nitro reduction) serves as the essential building block for subsequent quinone formation and macrocycle construction.

Electrophilic substitution Regiochemistry Building block functionalization

6-Methoxy Positional Advantage in MK-5172 (Grazoprevir) NS3/4A Protease Inhibitor Development

The 6-methoxyquinoxaline moiety is a structurally defined and essential component of MK-5172 (grazoprevir), a clinically approved pan-genotypic HCV NS3/4A protease inhibitor. Medicinal chemistry studies explicitly document that the 6-methoxyquinoxaline heterocycle was retained in the final clinical candidate after systematic SAR exploration of the P2 heterocycle position [1]. During optimization, introduction of a 7-methoxy group (positional isomer) in compound 12 did not significantly improve enzymatic or cellular potency relative to the 6-methoxy configuration, while the 6-methoxyquinoxaline-containing bis-macrocycle (compounds 19–22) demonstrated the optimal balance of potency and pharmacokinetic properties that ultimately defined the clinical candidate profile [2].

Antiviral drug discovery Hepatitis C Structure-activity relationship

Derivative Anti-Proliferative Activity: 6-Methoxyquinoxaline-Based 2,3-Dichloro Derivative

The 2,3-dichloro-6-methoxyquinoxaline derivative demonstrates quantifiable in vitro anti-proliferative activity against human liver cancer cell lines. This compound exhibited IC₅₀ values of 1.53 µM against HepG-2 cells and 3.06 µM against HuH-7 cells . The 6-methoxy substitution pattern contributes to the observed cytotoxicity profile; alternative substitution patterns on the quinoxaline core produce varying degrees of activity, but direct comparative IC₅₀ data for 5-methoxy or 7-methoxy isomers in this exact dichloro derivative series are not currently available in peer-reviewed literature. The mechanism involves inhibition of histone deacetylases (HDACs).

Anticancer Hepatic cell lines Cytotoxicity

Fe³⁺ Sensing Selectivity: 6-Methoxyquinoxaline-Based BMQ Sensor Versus Alternative Probes

The 6-methoxyquinoxaline-derived chemosensor 2,3-bis(6-bromopyridin-2-yl)-6-methoxyquinoxaline (BMQ) demonstrates naked-eye detectable colorimetric selectivity for Fe³⁺ over other metal ions in plasma samples. Upon Fe³⁺ binding, BMQ exhibits a distinct color change from colorless to yellow, with a 1:1 binding stoichiometry confirmed by molar ratio plot [1]. This visual response was validated in iron-overloaded human plasma samples previously quantified by atomic absorption spectroscopy (AAS); normal plasma samples did not produce the color change, confirming diagnostic specificity [1]. The 6-methoxy substitution on the quinoxaline core is integral to the conjugated electronic system enabling this chromogenic response.

Chemosensor Colorimetric detection Iron sensing

Validated Application Scenarios for 6-Methoxyquinoxaline in Scientific Procurement


Synthesis of HCV NS3/4A Protease Inhibitor Scaffolds (MK-5172 / Grazoprevir Analog Development)

6-Methoxyquinoxaline is the definitive building block for constructing the P2 heterocycle of MK-5172 (grazoprevir), an FDA-approved pan-genotypic HCV NS3/4A protease inhibitor. As documented in US Patent US8080654B2 and associated medicinal chemistry publications, the 6-methoxy substitution pattern was retained through extensive SAR optimization while the 7-methoxy isomer failed to improve potency [1][2]. Researchers developing next-generation macrocyclic protease inhibitors or generic grazoprevir analogs must procure 6-methoxyquinoxaline specifically; the 5-methoxy or 7-methoxy positional isomers will not yield the validated clinical candidate scaffold. The synthesis pathway proceeds via nitration to 5-nitro-6-methoxyquinoxaline (79% yield, mp 202–203°C), followed by reduction to 5-amino-6-methoxyquinoxaline for subsequent quinone formation and macrocyclization.

Regioselective Synthesis of 5-Substituted-6-Methoxyquinoxaline Intermediates

The 6-methoxy group exerts strong ortho/para-directing electronic effects that enable predictable, high-yield electrophilic substitution exclusively at the 5-position. Nitration in sulfuric acid produces 5-nitro-6-methoxyquinoxaline as the sole regioisomer in 79% isolated yield [2]. This regioselectivity is structurally deterministic and cannot be achieved with the 5-methoxy isomer, which would undergo substitution at the 7- or 8-position. The resulting 5-amino-6-methoxyquinoxaline (via reduction) serves as a versatile intermediate for quinone synthesis (6-methoxyquinoxaline-5,8-quinone), heterocycle annulation, and cross-coupling chemistry. For synthetic chemists requiring a quinoxaline building block with predictable C5 functionalization, 6-methoxyquinoxaline provides a defined and experimentally validated entry point.

Construction of Quinoxaline-Based Colorimetric and Fluorescent Chemosensors

The 6-methoxyquinoxaline core provides an electron-rich conjugated framework suitable for developing metal ion sensors with visual readout. The derivative 2,3-bis(6-bromopyridin-2-yl)-6-methoxyquinoxaline (BMQ) functions as a dual-responsive probe: it undergoes a naked-eye colorimetric change from colorless to yellow upon Fe³⁺ binding (1:1 stoichiometry), and exhibits fluorescence turn-off response to Cu²⁺ with a wide linear detection range [3]. The sensor was validated in iron-overloaded human plasma samples, confirming practical diagnostic applicability. Researchers developing quinoxaline-based optical sensors should select the 6-methoxy substitution pattern to preserve the conjugated electronic system essential for the observed Fe³⁺-specific chromogenic response.

Fundamental Heterocyclic Chemistry and Isomer Distribution Studies

Gas-phase pyrolysis of substituted triazapentadienes provides mechanistic insight into quinoxaline isomer formation. Under identical conditions (600°C, 10⁻² Torr), the p-methoxy-substituted precursor yields 6-methoxyquinoxaline in 42% yield, substantially higher than the 13% yield of unsubstituted quinoxaline from the p-methyl precursor [4]. This yield differential demonstrates the methoxy group's electronic contribution to reaction intermediate stabilization. The compound also serves as a model substrate for the Thalleioquine reaction, producing a red 8,8′-biquinolinyl derivative and a blue super-stable radical compound, establishing its utility in fundamental studies of heterocyclic reaction mechanisms.

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